molecular formula C17H21BrN2O4 B11063211 5-bromo-1-({2-[(3,5-dimethylbenzyl)oxy]ethoxy}methyl)-6-methylpyrimidine-2,4(1H,3H)-dione

5-bromo-1-({2-[(3,5-dimethylbenzyl)oxy]ethoxy}methyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11063211
M. Wt: 397.3 g/mol
InChI Key: FWKQEGDWWKKDRT-UHFFFAOYSA-N
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Description

5-BROMO-1-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHOXY}METHYL)-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes a bromine atom, a dimethylbenzyl group, and a pyrimidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHOXY}METHYL)-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 3,5-dimethylbenzyl alcohol, followed by etherification with ethylene glycol. The resulting intermediate is then reacted with a pyrimidinedione derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-1-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHOXY}METHYL)-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

5-BROMO-1-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHOXY}METHYL)-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-1-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHOXY}METHYL)-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The bromine atom and the pyrimidinedione core play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-dimethylbenzene: A simpler compound with a similar bromine and dimethylbenzyl structure.

    5-Bromo-1H-1,2,4-triazol-3-amine: Another brominated compound with a different core structure.

    2-Bromo-5-chloro-1,3-dimethylbenzene: A related compound with additional halogen substitution.

Uniqueness

5-BROMO-1-({2-[(3,5-DIMETHYLBENZYL)OXY]ETHOXY}METHYL)-6-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21BrN2O4

Molecular Weight

397.3 g/mol

IUPAC Name

5-bromo-1-[2-[(3,5-dimethylphenyl)methoxy]ethoxymethyl]-6-methylpyrimidine-2,4-dione

InChI

InChI=1S/C17H21BrN2O4/c1-11-6-12(2)8-14(7-11)9-23-4-5-24-10-20-13(3)15(18)16(21)19-17(20)22/h6-8H,4-5,9-10H2,1-3H3,(H,19,21,22)

InChI Key

FWKQEGDWWKKDRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COCCOCN2C(=C(C(=O)NC2=O)Br)C)C

Origin of Product

United States

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